molecular formula C9H7ClN2O B3037893 2-chloro-8-methoxyQuinoxaline CAS No. 659729-70-1

2-chloro-8-methoxyQuinoxaline

Cat. No. B3037893
CAS RN: 659729-70-1
M. Wt: 194.62 g/mol
InChI Key: JSVCPIOLVZAREV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-chloro-8-methoxyQuinoxaline is C9H7ClN2O . Its molecular weight is 194.62 g/mol .


Physical And Chemical Properties Analysis

2-chloro-8-methoxyQuinoxaline is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Chemical Synthesis

“2-chloro-8-methoxyQuinoxaline” is a chemical compound with the molecular formula C9H7ClN2O . It is used in the field of chemical synthesis, where it can serve as a building block for the creation of more complex molecules .

Biological Activities

Quinoxaline, the core structure of “2-chloro-8-methoxyQuinoxaline”, has been the subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules .

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been utilized in the creation of dyes and fluorescent materials . The unique properties of “2-chloro-8-methoxyQuinoxaline” could potentially be harnessed in these applications .

Electroluminescent Materials

Quinoxaline-based compounds have been used in the development of electroluminescent materials . “2-chloro-8-methoxyQuinoxaline” could potentially be used in similar applications .

Solar Cell Applications

Quinoxaline derivatives have been used as organic sensitizers in solar cell applications . “2-chloro-8-methoxyQuinoxaline” could potentially be used in this field due to its unique properties .

Polymeric Optoelectronic Materials

Quinoxaline scaffolds have been used in the development of polymeric optoelectronic materials . “2-chloro-8-methoxyQuinoxaline” could potentially be used in similar applications .

Antioxidant Properties

Some quinoxaline derivatives have been studied for their antioxidant properties . “2-chloro-8-methoxyQuinoxaline” could potentially exhibit similar properties .

Antimicrobial Effectiveness

Quinoxaline derivatives, such as “2-Chloro-3-hydrazinylquinoxaline”, have been studied for their antimicrobial effectiveness . “2-chloro-8-methoxyQuinoxaline” could potentially be used in similar studies .

Safety and Hazards

2-chloro-8-methoxyQuinoxaline may cause respiratory irritation, is harmful if swallowed, and can cause skin and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoxaline derivatives, including 2-chloro-8-methoxyQuinoxaline, have significant potential for future research due to their diverse properties. They could serve as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

2-chloro-8-methoxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)12-8(10)5-11-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVCPIOLVZAREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=C(N=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-8-methoxyQuinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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